molecular formula C8H10O2S B6177980 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine CAS No. 1226799-20-7

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine

Cat. No. B6177980
CAS RN: 1226799-20-7
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine is a chemical compound with the CAS Number: 1226799-20-7 . It has a molecular weight of 170.23 and its IUPAC name is 2-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine .


Synthesis Analysis

The synthesis of this compound is primarily achieved through chemical synthesis . A commonly used method involves reacting EDOT (thiophene [3,4-b]-1,4-dioxane) with ethyl bromide under alkaline conditions to produce 2-ethyl-EDOT .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O2S/c1-2-6-3-9-7-4-11-5-8(7)10-6/h4-6H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted density of 1.170±0.06 g/cm3 and a predicted boiling point of 234.7±19.0 °C .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine involves the cyclization of a suitable precursor molecule containing a thieno[3,4-b][1,4]dioxine ring system and an ethyl group at the 2-position of the thieno ring. The precursor molecule can be synthesized using a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-bromo-5-nitrothiophene", "ethyl magnesium bromide", "2,3-dihydro-1,4-dioxin-2-carboxylic acid", "thionyl chloride", "triethylamine", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-5-nitrothiophene", "2-bromo-5-nitroaniline is reacted with thionyl chloride to form 2-bromo-5-nitrothiophene.", "Step 2: Synthesis of 2-ethyl-5-nitrothiophene", "2-bromo-5-nitrothiophene is reacted with ethyl magnesium bromide to form 2-ethyl-5-nitrothiophene.", "Step 3: Synthesis of 2-ethyl-5-nitrothieno[3,4-b][1,4]dioxine", "2-ethyl-5-nitrothiophene is reacted with 2,3-dihydro-1,4-dioxin-2-carboxylic acid in the presence of triethylamine to form 2-ethyl-5-nitrothieno[3,4-b][1,4]dioxine.", "Step 4: Reduction of nitro group", "2-ethyl-5-nitrothieno[3,4-b][1,4]dioxine is reduced using sodium hydroxide to form 2-ethyl-5-aminothieno[3,4-b][1,4]dioxine.", "Step 5: Synthesis of 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine", "2-ethyl-5-aminothieno[3,4-b][1,4]dioxine is acetylated using acetic anhydride in the presence of sodium bicarbonate to form 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine." ] }

CAS RN

1226799-20-7

Molecular Formula

C8H10O2S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.